N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide
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Overview
Description
N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide typically involves the reaction of 3-amino-N-(2-methylpropyl)benzamide with 2-propylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(2-methylpropyl)-3-aminobenzamide
- N-(2-propylpentanoyl)-3-aminobenzamide
- N-(2-methylpropyl)-3-(2-propylpentanoyl)benzamide
Comparison: N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-(2-propylpentanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-8-15(9-6-2)19(23)21-17-11-7-10-16(12-17)18(22)20-13-14(3)4/h7,10-12,14-15H,5-6,8-9,13H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVPKUBTLMPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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